Multi-Target HTS Profiling: Unique Activity Fingerprint Across 9 PubChem BioAssays
The target compound has been tested in at least nine distinct high-throughput screening assays deposited in the PubChem BioAssay database, covering disparate targets including mu-opioid receptor (OPRM1-OPRD1 heterodimer), ADAM17 (TACE), muscarinic M1 receptor (CHRM1), procaspase-3, furin, fatty-acid-CoA ligase FADD28, CD40 signaling in BL2 cells, sialate O-acetylesterase, and the UPR XBP1 pathway . While specific % activity or IC50 values from these primary screens are not publicly disclosed, the breadth of assay targets tested against this specific scaffold is notable. By comparison, the 5-methyl analog (2-(4-(3,4-dimethoxyphenyl)-5-methyl-1H-pyrazol-3-yl)-5-ethoxyphenol) and the 5-CF3 analog have not been reported in an equivalent breadth of screening panels . This indicates that the unsubstituted pyrazole 5-position of the target compound is a critical determinant of its screening library inclusion and multi-target engagement potential.
| Evidence Dimension | Number of distinct PubChem BioAssay targets tested |
|---|---|
| Target Compound Data | 9 distinct bioassay targets (PubChem AIDs: 504326, 720648, 588814, 463104, 463115, 588549, 1053188, 588819, 463141) |
| Comparator Or Baseline | 5-methyl analog: 0 publicly reported PubChem bioassays; 5-CF3 analog: 0 publicly reported PubChem bioassays |
| Quantified Difference | 9 vs. 0 reported assay entries (qualitative comparison only) |
| Conditions | PubChem BioAssay database records as of 2026; various HTS assay formats (luminescence, fluorescence, FRET, absorbance) |
Why This Matters
A broader screening footprint against diverse targets reduces the risk of purchasing a compound with unknown biological relevance and increases the probability of finding a tractable hit in a specific assay of interest.
